Benzhydryl 2-bromo-2,2-difluoroacetate
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Overview
Description
Benzhydryl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C15H11BrF2O2. It is a yellow to colorless liquid and is used as an intermediate in the synthesis of various pharmaceuticals and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-bromo-2,2-difluoroacetate typically involves the reaction of benzhydrol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzhydryl difluoroacetates.
Reduction: Benzhydryl difluoroethanol.
Oxidation: Benzhydryl difluoroacetic acid.
Scientific Research Applications
Benzhydryl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.
Industry: In the production of high-energy materials and specialty chemicals
Mechanism of Action
The mechanism of action of benzhydryl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack at the carbon center. The difluoroacetate moiety can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but with an ethyl group instead of a benzhydryl group.
Benzyl 2-bromo-2,2-difluoroacetate: Similar but with a benzyl group instead of a benzhydryl group.
Uniqueness
Benzhydryl 2-bromo-2,2-difluoroacetate is unique due to its benzhydryl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and high-energy materials, offering different reactivity and selectivity compared to its analogs .
Properties
Molecular Formula |
C15H11BrF2O2 |
---|---|
Molecular Weight |
341.15 g/mol |
IUPAC Name |
benzhydryl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C15H11BrF2O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
IBMIZLPXAQGXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)Br |
Origin of Product |
United States |
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